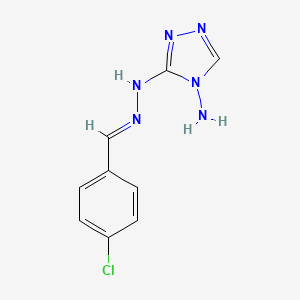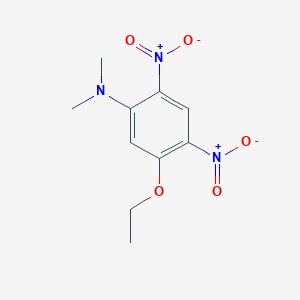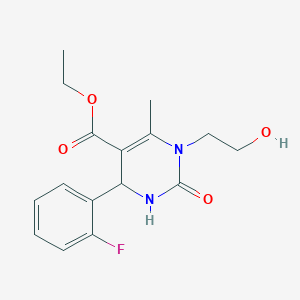![molecular formula C19H18N2O5S2 B11521028 N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B11521028.png)
N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E,5E)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-1-PHENYLMETHANESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiazolidinone ring, a phenylmethanesulfonamide group, and a dimethoxyphenylmethylidene moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5E)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-1-PHENYLMETHANESULFONAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiazolidinone derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,5E)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-1-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
N-[(2E,5E)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-1-PHENYLMETHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2E,5E)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-1-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(2E,5E)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-1-PHENYLMETHANESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its thiazolidinone ring and sulfonamide group make it particularly versatile in various chemical reactions and applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H18N2O5S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(NE)-N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-15-9-8-14(10-16(15)26-2)11-17-18(22)20-19(27-17)21-28(23,24)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,21,22)/b17-11+ |
InChI Key |
YQOJQBZUUHVPCR-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N/C(=N\S(=O)(=O)CC3=CC=CC=C3)/S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=NS(=O)(=O)CC3=CC=CC=C3)S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl ({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11520946.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11520954.png)
![(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B11520956.png)
![6-bromo-N-({2-[(4-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11520975.png)

![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol](/img/structure/B11521008.png)
![5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11521012.png)
![N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide](/img/structure/B11521022.png)
![4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11521024.png)


![N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B11521033.png)

![10-(3-bromophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11521037.png)
